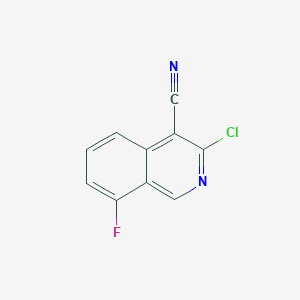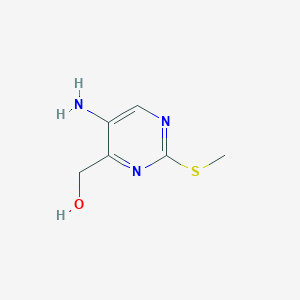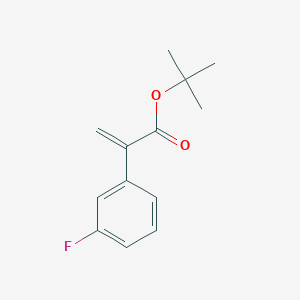
tert-Butyl 2-(3-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-fluorophenyl)acrylate: is an organic compound with the molecular formula C13H15FO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the phenyl group is substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-fluorophenyl)acrylate typically involves the esterification of 3-fluorophenylacrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(3-fluorophenyl)acrylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thioethers.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(3-fluorophenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of various polymers and copolymers, which have applications in coatings, adhesives, and other materials.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in drug discovery and development.
Medicine: this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in high-performance coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.
Comparaison Avec Des Composés Similaires
tert-Butyl acrylate: Similar in structure but lacks the fluorine atom, resulting in different chemical and biological properties.
2-(3-Fluorophenyl)acrylic acid: The carboxylic acid counterpart of tert-Butyl 2-(3-fluorophenyl)acrylate, which can be used as a precursor in its synthesis.
tert-Butyl 2-(4-fluorophenyl)acrylate: A positional isomer with the fluorine atom at the para position, which may exhibit different reactivity and properties.
Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications. The fluorine atom can also enhance the compound’s stability and bioavailability, which is advantageous in pharmaceutical and industrial contexts.
Propriétés
Formule moléculaire |
C13H15FO2 |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
tert-butyl 2-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3 |
Clé InChI |
UHEIZQBSYGHLHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)

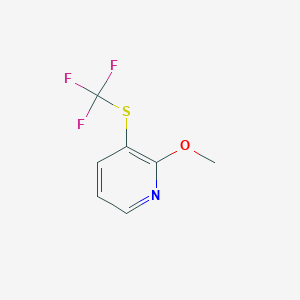
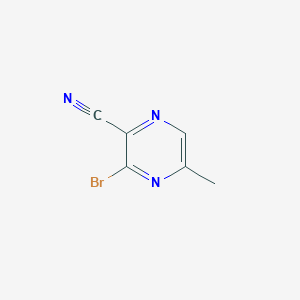
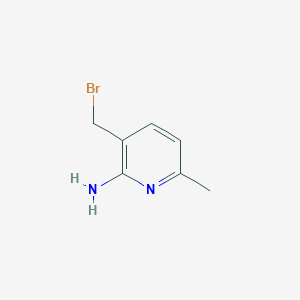
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
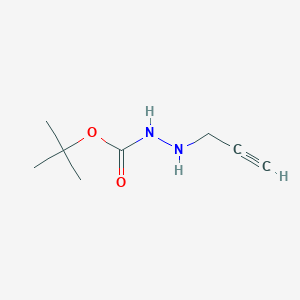
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)



